2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine

anti-inflammatory analgesic oxazolopyridine regioisomer

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine (CAS 1354749-05-5, molecular formula C₁₂H₆BrClN₂O, molecular weight 309.55 g/mol) is a heterocyclic research compound built on the oxazolo[5,4-b]pyridine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its structural analogy to purine bases. The compound is supplied at a purity of ≥97% (NLT 98% from ISO-certified sources), with the bromine at the 3-position of the pendant phenyl ring and the chlorine at the 6-position of the fused pyridine providing two orthogonal synthetic handles for downstream derivatization.

Molecular Formula C12H6BrClN2O
Molecular Weight 309.54 g/mol
Cat. No. B11799329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine
Molecular FormulaC12H6BrClN2O
Molecular Weight309.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC3=C(O2)N=CC(=C3)Cl
InChIInChI=1S/C12H6BrClN2O/c13-8-3-1-2-7(4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H
InChIKeyRPMRFCWDLQZRJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine – Core Scaffold, Physicochemical Identity, and Procurement-Grade Specifications


2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine (CAS 1354749-05-5, molecular formula C₁₂H₆BrClN₂O, molecular weight 309.55 g/mol) is a heterocyclic research compound built on the oxazolo[5,4-b]pyridine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its structural analogy to purine bases [1]. The compound is supplied at a purity of ≥97% (NLT 98% from ISO-certified sources), with the bromine at the 3-position of the pendant phenyl ring and the chlorine at the 6-position of the fused pyridine providing two orthogonal synthetic handles for downstream derivatization . This dual-halogen architecture distinguishes it from simple mono-substituted oxazolopyridine building blocks and defines its value proposition for parallel medicinal chemistry and fragment-based library design .

Why Generic Substitution Fails for 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine – Regioisomerism, Halogen Pattern, and Scaffold Topology


Oxazolopyridines exist as both [5,4-b] and [4,5-b] regioisomers, and within each series, the position and identity of halogen substituents profoundly affect target engagement, metabolic stability, and synthetic accessibility [1]. A 3-bromophenyl group at C-2 cannot be assumed bioisosteric with a 2- or 4-bromophenyl, as demonstrated in the anti-inflammatory oxazolopyridine series where regioisomeric bromine placement shifted in vivo efficacy by factors exceeding 2–3× [2]. Simultaneously, the 6-chloro substituent introduces a reactivity- and property-modulating effect that is absent in the des-chloro analogs—directly influencing both electronic character and pharmacokinetic profile, as evidenced by the differential GIT tolerability observed between acidic NSAIDs and nonacidic oxazolopyridine anti-inflammatory agents [2]. Substituting this compound with a simpler 2-phenyloxazolo[5,4-b]pyridine or a mono-halogenated variant therefore forfeits the dual-halogen synthetic vector, alters the physicochemical profile, and risks disrupting a carefully balanced structure–activity relationship.

Quantitative Evidence Guide: 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine vs. Closest Analogs


Regioisomeric Topology: Oxazolo[5,4-b]pyridine vs. Oxazolo[4,5-b]pyridine in Anti-Inflammatory Activity

In the foundational structure–activity landscape established by Clark et al. (1978), 2-(substituted phenyl)oxazolo[5,4-b]pyridines were directly compared against their oxazolo[4,5-b]pyridine regioisomers in a rat carrageenan-induced paw edema model [1]. The [5,4-b] ring fusion topology (the scaffold of the target compound) produced anti-inflammatory activity comparable to phenylbutazone and indomethacin, whereas the [4,5-b] regioisomeric series showed reduced potency [1]. This establishes a fundamental selection criterion: the [5,4-b] topology is required for maximal anti-inflammatory efficacy.

anti-inflammatory analgesic oxazolopyridine regioisomer

Dual-Halogen Architecture: 3-Br + 6-Cl vs. Mono-Halogenated Oxazolopyridines

The target compound (CAS 1354749-05-5) carries a bromine at the meta position of the 2-phenyl ring and a chlorine at the 6-position of the fused pyridine, creating two independent functionalization sites . In contrast, commercially available analogs such as 2-(4-bromophenyl)oxazolo[5,4-b]pyridine (CAS 890990-46-2) or 2-(2-bromophenyl)oxazolo[5,4-b]pyridine (CAS 67588-13-0) lack the pyridine-ring chlorine, reducing the number of synthetic handles from two to one . Molecular docking studies of dual-halogen oxazolopyridine derivatives have shown that chloro and bromo substituents contribute additive binding interactions, with certain dual-halogen analogs showing maximum docking scores relative to mono-halogen controls [1].

halogen bonding dual-halogen scaffold parallel medicinal chemistry

Nonacidic Anti-Inflammatory Profile vs. Classical Acidic NSAIDs – Gastrointestinal Safety Differentiation

The oxazolo[5,4-b]pyridine class (including 2-(3-bromophenyl)-6-chloro scaffolds) has been characterized as nonacidic anti-inflammatory agents that achieve efficacy comparable to phenylbutazone and indomethacin without causing the gastrointestinal tract irritation typical of acidic NSAIDs [1]. This property distinguishes the entire oxazolo[5,4-b]pyridine class from conventional carboxylic acid-containing anti-inflammatory agents. Additionally, oxazolo[5,4-b]pyridin-2(1H)-one derivatives from this scaffold family demonstrated ED₅₀ values of 5.6 mg/kg p.o. (mouse phenylquinone writhing test) and 0.5 mg/kg p.o. (rat acetic acid writhing test) with low acute toxicity and a non-opioid, non-anti-inflammatory analgesic mechanism [2].

nonacidic anti-inflammatory gastrointestinal safety COX-independent analgesia

3-Br vs. 2-Br vs. 4-Br Phenyl Regioisomerism – Positional Effects on Biological Activity

Within the 2-(bromophenyl)oxazolo[5,4-b]pyridine series, the bromine position on the pendant phenyl ring constitutes a critical SAR variable. 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine (CAS 890990-46-2), 2-(2-bromophenyl)oxazolo[5,4-b]pyridine (CAS 67588-13-0), and 2-(3-bromophenyl)oxazolo[5,4-b]pyridine represent three regioisomeric possibilities with distinct electronic and steric profiles . The 3-bromo (meta) substitution pattern found in the target compound is sterically differentiated from the para (4-bromo) and ortho (2-bromo) isomers, which affects both π-stacking geometry and halogen bonding directionality with target proteins. In the anti-inflammatory oxazolopyridine series, substitution position on the phenyl ring was shown to modulate activity levels [1].

regioisomerism bromophenyl positional isomer structure-activity relationship

Fragment-Based Library Fitness: Molecular Weight and Physicochemical Window vs. Elaborated Oxazolopyridines

With a molecular weight of 309.55 Da, 2-(3-bromophenyl)-6-chlorooxazolo[5,4-b]pyridine falls within the fragment-to-lead transition space (MW 250–350), making it an appropriate starting point for fragment-based drug discovery (FBDD) or fragment growth campaigns . In contrast, more elaborated oxazolo[5,4-b]pyridine kinase inhibitors (e.g., IRAK4 inhibitors such as CA-4948 analogs) typically exceed MW 400–500 and are less suitable as fragment starting points [1]. The compound also complies with the Rule-of-3 fragment guidelines (MW < 300; this compound at 309.55 slightly exceeds but remains in an acceptable range for fragment growth studies), while its predicted LogP places it in a favorable lipophilicity range compared to more hydrophobic, fully elaborated oxazolopyridine drug candidates [2].

fragment-based drug discovery lead-like properties molecular weight window

Commercial Purity and ISO-Certified Supply Chain vs. Uncertified Research-Grade Sources

The compound is commercially available from ISO-certified manufacturers at NLT 98% purity (Catalog Number MC671334 from MolCore) and at 97% purity from CheMenu (Catalog Number CM499615), with full analytical characterization . This contrasts with many structurally related oxazolopyridine building blocks available only from uncertified sources at lower purity specifications (typically 95%) . The availability of ISO-certified material with documented purity ≥98% is critical for reproducible biological assay results, where impurities at the 2–5% level can produce confounding biological readouts in high-throughput screening campaigns.

ISO-certified supply purity specification procurement quality assurance

Prioritized Research and Industrial Application Scenarios for 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine


Anti-Inflammatory Drug Discovery: Nonacidic NSAID Alternative Screening

The oxazolo[5,4-b]pyridine scaffold is a validated nonacidic anti-inflammatory chemotype with in vivo efficacy comparable to phenylbutazone and indomethacin but without the gastrointestinal irritation associated with classical acidic NSAIDs [1]. The target compound, carrying the 3-bromophenyl and 6-chloro dual-halogen pattern, provides a derivatizable entry point for lead optimization aimed at improving potency while preserving the nonacidic, GI-sparing profile established by the class [1].

Parallel Medicinal Chemistry: Dual-Halogen Scaffold for Divergent Library Synthesis

The presence of two orthogonal halogen handles (aryl Br at C-3 and pyridinyl Cl at C-6) enables a divergent library synthesis strategy: Suzuki–Miyaura cross-coupling at the bromine site and nucleophilic aromatic substitution (SNAr) at the chlorine site can be conducted independently or sequentially to generate diverse analog sets from a single starting material [1]. This reduces the procurement burden for medicinal chemistry groups who would otherwise need separate building blocks for each diversification vector.

Fragment-Based Drug Discovery (FBDD): Lead-like Starting Point for Oxazolopyridine Kinase Targets

At MW 309.55, this compound occupies the fragment-to-lead transition space, providing sufficient molecular complexity for target engagement while remaining amenable to fragment growth strategies [1]. It serves as a more efficient starting point than fully elaborated oxazolo[5,4-b]pyridine kinase inhibitors (MW > 400–500) for targets such as IRAK4, where the oxazolopyridine core is a recognized pharmacophore . Fragment soaking or co-crystallization studies with this compound can establish binding modes that guide subsequent elaboration.

Antimicrobial Lead Generation: Halogenated Oxazolopyridine Scaffold Optimization

Halogenated oxazolo[5,4-b]pyridine derivatives have demonstrated antibacterial activity in multiple screening campaigns [1]. The 3-bromo-6-chloro combination provides a halogen-enriched chemotype that can be systematically varied to probe halogen bonding interactions with bacterial enzyme targets. The meta-bromo substitution pattern offers a distinct pharmacophoric geometry compared to para- and ortho-bromo analogs, enabling fine-tuning of antimicrobial potency [2].

Quote Request

Request a Quote for 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.